![molecular formula C20H14N4O4 B11961397 1,2-Benzenediamine, N,N'-bis[(4-nitrophenyl)methylene]- CAS No. 74661-46-4](/img/structure/B11961397.png)
1,2-Benzenediamine, N,N'-bis[(4-nitrophenyl)methylene]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-ベンゼンジアミン, N,N'-ビス[(4-ニトロフェニル)メチレン]- は、芳香族アミン類に属する有機化合物です。この化合物は、ベンゼンジアミンコアの窒素原子に2つのニトロフェニル基が結合していることを特徴としています。様々な化学反応で用いられ、様々な科学分野で応用されています。
2. 製法
合成経路と反応条件: 1,2-ベンゼンジアミン, N,N'-ビス[(4-ニトロフェニル)メチレン]-の合成は、通常、1,2-ベンゼンジアミンと4-ニトロベンズアルデヒドを特定の条件下で反応させることで行われます。反応は通常、触媒と溶媒(エタノールやメタノールなど)の存在下で行われます。反応混合物を特定の温度に加熱することで、目的の生成物の生成を促進します。
工業生産方法: 工業的な環境では、この化合物の生産には大規模なバッチ反応が用いられることがあります。このプロセスは、製品の高収率と高純度を確保するために最適化されています。温度、圧力、反応時間などの反応条件は、目的の結果を得るために注意深く制御されます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzenediamine, N,N’-bis[(4-nitrophenyl)methylene]- typically involves the reaction of 1,2-benzenediamine with 4-nitrobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and a solvent, such as ethanol or methanol. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to ensure high yield and purity of the product. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to achieve the desired outcome.
化学反応の分析
反応の種類: 1,2-ベンゼンジアミン, N,N'-ビス[(4-ニトロフェニル)メチレン]-は、次のような様々な種類の化学反応を起こします。
酸化: この化合物は、対応するニトロ誘導体に変換するために酸化することができます。
還元: 還元反応は、ニトロ基をアミノ基に変換することができます。
置換: 芳香族環は、求電子置換反応を受けることができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 触媒(例えば、炭素上のパラジウム)の存在下での水素ガス(H2)などの還元剤が用いられます。
置換: 求電子置換反応には、ハロゲン(例えば、塩素、臭素)やニトロ化剤などの試薬が用いられることが多いです。
生成される主な生成物:
酸化: ニトロ誘導体の生成。
還元: アミノ誘導体の生成。
置換: 置換された芳香族化合物の生成。
科学的研究の応用
化学: 1,2-ベンゼンジアミン, N,N'-ビス[(4-ニトロフェニル)メチレン]-は、有機合成におけるビルディングブロックとして用いられます。様々な複雑な分子やポリマーの調製に用いられます。
生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。生物分子との相互作用を理解するために、研究に用いられています。
医学: この化合物の潜在的な治療的応用について、研究が進められています。病気の過程に関与する特定の酵素や経路を阻害する能力について、研究が行われています。
工業: 工業部門では、この化合物は、染料、顔料、その他の特殊化学品の製造に用いられています。また、様々な材料の合成における中間体としても用いられています。
作用機序
1,2-ベンゼンジアミン, N,N'-ビス[(4-ニトロフェニル)メチレン]-の作用機序は、特定の分子標的との相互作用を伴います。ニトロフェニル基は、酸化還元反応を起こし、反応性の中間体を生成することができます。これらの中間体は、酵素や他のタンパク質と相互作用し、その機能に影響を与える可能性があります。また、この化合物は細胞経路を阻害し、観察される生物学的効果をもたらす可能性もあります。
類似化合物との比較
類似化合物:
- 1,4-ベンゼンジアミン, N,N'-ビス(1-メチルヘプチル)-
- N,N'-ビス(メチルフェニル)-1,4-ベンゼンジアミン
- N,N'-ビス(1,4-ジメチルペンチル)-1,2-ベンゼンジアミン
比較: 1,2-ベンゼンジアミン, N,N'-ビス[(4-ニトロフェニル)メチレン]-は、ニトロフェニル基の存在により、独自の化学的および生物学的特性を有しています。一方、異なる置換基を持つ類似の化合物は、反応性や用途が異なる可能性があります。例えば、1,4-ベンゼンジアミン, N,N'-ビス(1-メチルヘプチル)-は、抗酸化剤として知られており、N,N'-ビス(メチルフェニル)-1,4-ベンゼンジアミンは、ゴム化学品の製造に用いられています。
特性
CAS番号 |
74661-46-4 |
|---|---|
分子式 |
C20H14N4O4 |
分子量 |
374.3 g/mol |
IUPAC名 |
1-(4-nitrophenyl)-N-[2-[(4-nitrophenyl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C20H14N4O4/c25-23(26)17-9-5-15(6-10-17)13-21-19-3-1-2-4-20(19)22-14-16-7-11-18(12-8-16)24(27)28/h1-14H |
InChIキー |
HJLFCHNAMMYVAO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N=CC2=CC=C(C=C2)[N+](=O)[O-])N=CC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


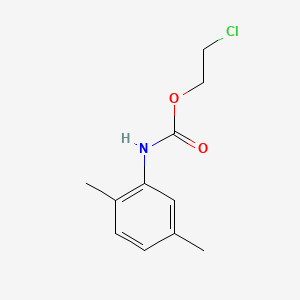
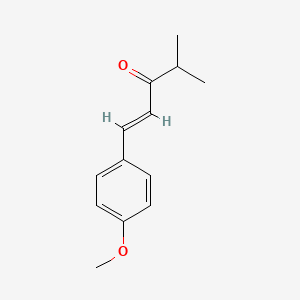

![N'-[(E)-(3-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11961336.png)



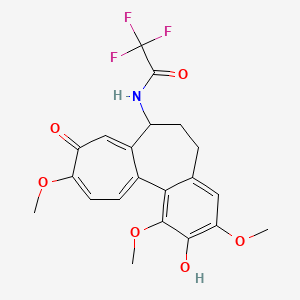
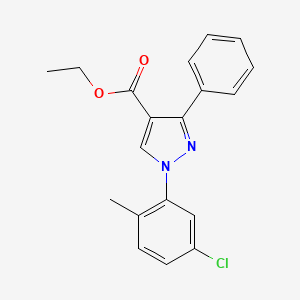
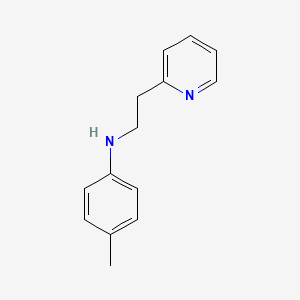
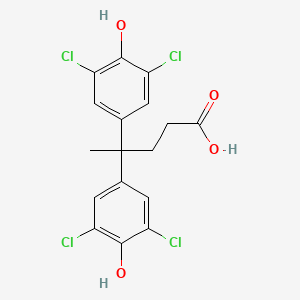
![7a-Ethyltetrahydro-7aH-[1,3]oxazolo[2,3-b][1,3]oxazole](/img/structure/B11961401.png)


